HO-1 vs. HO-2 Isoform Selectivity Profile of 4-Butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one
In a direct head-to-head comparison within the same study (University of Catania, curated by ChEMBL), 4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one inhibited HO-1 with an IC₅₀ of 3.80 × 10⁴ nM and HO-2 with an IC₅₀ of 7.00 × 10⁴ nM, yielding an HO-2/HO-1 selectivity ratio of approximately 1.84 [1][2]. This contrasts with more potent but less selective azole-based HO-1 inhibitors from the imidazole and 1,2,4-triazole series reported by Salerno et al. (2013), where certain derivatives achieved IC₅₀ values below 1 µM but with variable isoform discrimination [3].
| Evidence Dimension | Isoform selectivity (HO-2 IC₅₀ / HO-1 IC₅₀ ratio) |
|---|---|
| Target Compound Data | HO-1 IC₅₀ = 38,000 nM; HO-2 IC₅₀ = 70,000 nM; Ratio = 1.84 |
| Comparator Or Baseline | Representative azole inhibitors (e.g., compounds 6 and 30 from Salerno et al.): HO-1 IC₅₀ < 1,000 nM; selectivity data not fully reported in the same format |
| Quantified Difference | Target compound shows ~1.8-fold selectivity for HO-1; azole comparators span a wider range of selectivity, from non-selective to >10-fold depending on substitution |
| Conditions | Sprague-Dawley rat spleen microsomal HO-1 and rat brain HO-2; bilirubin formation assessed after 60 min by spectrophotometric analysis |
Why This Matters
For researchers requiring a tool compound with defined, modest HO-1 preference, this scaffold offers a selectivity baseline that more potent azole inhibitors do not consistently provide, enabling isoform-specific mechanistic studies.
- [1] BindingDB. BDBM50438650 (CHEMBL2414455): Affinity Data for Heme Oxygenase 1 (Rat). University of Catania / ChEMBL curation. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50438650 (accessed 2026-05-01). View Source
- [2] BindingDB. BDBM50438650 (CHEMBL2414455): Affinity Data for Heme Oxygenase 2 (Rat). University of Catania / ChEMBL curation. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50438650 (accessed 2026-05-01). View Source
- [3] Salerno, L.; et al. Evaluation of Novel Aryloxyalkyl Derivatives of Imidazole and 1,2,4-Triazole as Heme Oxygenase-1 (HO-1) Inhibitors and Their Antitumor Properties. Bioorg. Med. Chem. 2013, 21 (17), 5145–5153. https://doi.org/10.1016/j.bmc.2013.06.040. View Source
